molecular formula C11H20N2O2 B2479105 Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1250884-13-9

Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2479105
CAS RN: 1250884-13-9
M. Wt: 212.293
InChI Key: HGLKMYOTFGKEDG-HACHORDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as (5S)-2-(tert-butoxycarbonylamino)-5-azabicyclo[2.2.1]heptane-1-carboxylic acid or Boc-protected ABH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that belongs to the family of azabicyclo compounds, which are known for their unique biological properties.2.1]heptane-2-carboxylate.

Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed methods for synthesizing chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, through intramolecular lactonization reactions. These compounds, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, possess a bicyclo[2.2.2]octane structure with lactone and piperidine groups. The precise synthesis and structural elucidation of these compounds lay the groundwork for further application in medicinal chemistry and drug development (Moriguchi et al., 2014) (Moriguchi et al., 2014).

Scalable Synthesis Routes

An efficient and scalable synthetic route has been reported for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing significant improvements over original methods. This synthesis approach, capable of producing kilogram amounts, involves an innovative starting point from commercially available chiral lactone and includes an epimerization/hydrolysis step for the undesired diastereoisomer, avoiding complex purification processes (Maton et al., 2010).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene and its role as a key intermediate in the preparation of epibatidine analogues have been explored. These analogues demonstrate significant binding affinities at alpha(4)beta(2) nicotinic acetylcholine receptors, indicating potential applications in developing antinociceptive drugs (Carroll et al., 2001).

Conformationally Constrained Amino Acids

Further research into the synthesis of conformationally constrained amino acids, such as enantiomerically pure cis-1,2-cyclohexanediamine derivatives and 7-azabicyclo[2.2.1]heptan-2-amines, demonstrates the utility of these compounds as building blocks in peptide synthesis and drug design. These studies underscore the versatility of azabicyclo compounds in synthesizing structurally complex and biologically significant molecules (Pandey et al., 2013).

properties

IUPAC Name

tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7?,8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKMYOTFGKEDG-HACHORDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CC1C[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

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